N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide is a chemical compound that belongs to the class of triazine derivatives. This compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of the triazine ring in its structure imparts unique chemical properties, making it a valuable reagent in different chemical transformations.
Mechanism of Action
Target of Action
The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide is carboxylic acids . The compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
The compound operates by forming an active ester with the carboxylic acid . This process involves the carboxylic acid reacting with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) in the process . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The compound is involved in the biochemical pathway of amide coupling, one of the most common reactions in organic chemistry . It is also used in the synthesis of other carboxylic functional groups such as esters and anhydrides .
Result of Action
The compound’s action results in the formation of amides, esters, and anhydrides from corresponding carboxylic acids . This transformation is crucial in various biochemical processes, including peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds under mild conditions, and the product is obtained in good yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with carboxylic acids and amines to form amides.
Esterification: It can esterify carboxylic acids with alcohols to form esters.
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Condensation: Typically carried out in THF with N-methylmorpholine as a base.
Esterification: Conducted in alcohol solvents such as methanol or ethanol.
Substitution: Requires the presence of nucleophiles such as amines or alcohols.
Major Products
Scientific Research Applications
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide has a wide range of applications in scientific research:
Organic Synthesis: Used as a coupling reagent in peptide synthesis and other organic transformations.
Medicinal Chemistry: Investigated for its potential as a drug candidate due to its unique chemical properties.
Material Science: Employed in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine: A precursor in the synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide.
N-methylmorpholine: Used in the synthesis and as a base in various reactions.
Uniqueness
This compound is unique due to its high reactivity and versatility in different chemical transformations. Its ability to act as a coupling reagent in peptide synthesis and its applications in material science set it apart from other triazine derivatives .
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-13-16-11(17-14(18-13)21-2)9-15-12(19)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATLPZLHQBRVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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